2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound with a complex structure. It belongs to the class of 1,3,4-thiadiazole derivatives, which exhibit diverse biological activities such as anticonvulsant, anticancer, anti-inflammatory, and antimicrobial properties . The compound’s molecular formula is C₁₆H₁₉N₇O₂S₃, and it contains both tetrazole and thiadiazole moieties.
Synthesis Analysis
- Synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one : This step utilizes a deep eutectic solvent (DES) containing choline chloride and urea. The reaction yields the intermediate compound, which serves as a key building block for the target compound .
- S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one : In the second step, microwave-induced alkylation is employed to introduce the propylthio group, resulting in the final product .
Molecular Structure Analysis
The compound’s molecular structure consists of a tetrazole ring, a thiadiazole ring, and a phenyl group. The presence of these heterocyclic moieties contributes to its diverse pharmacological activities . The specific arrangement of atoms and functional groups within the molecule determines its interactions with biological targets.
Scientific Research Applications
Selective Human Adenosine A3 Receptor Antagonists
Research has identified thiazole and thiadiazole derivatives as potent and selective antagonists for human adenosine A3 receptors. Specifically, modifications with a methoxy group and N-acetyl or propionyl substitutions on aminothiazole and aminothiadiazole templates have shown significant increases in binding affinity and selectivity for these receptors. One of the most potent compounds, exhibiting a Ki value of 0.79 nM, demonstrated antagonistic properties in a functional assay of cAMP biosynthesis, which is part of the signal transduction pathways of adenosine A3 receptors. This suggests potential applications in the development of treatments targeting conditions mediated by these receptors (Jung et al., 2004).
Fungicidal Activity
A series of novel 2-methoxyimino-1,2,3-thiadiazole-5-acetamide derivatives were synthesized and showed some fungicidal activity. This indicates potential agricultural applications, particularly in the development of new fungicides (Dong et al., 2008).
Ligand and Metal Complex Chemistry
The synthesis of a non-symmetrical compartmental ligand derived from acetazolamide and its cobalt(III) complex showcases the application of thiadiazole derivatives in the field of coordination chemistry. Such compounds could be explored for their catalytic properties or as components in the design of molecular devices (Crane et al., 2004).
Photodynamic Therapy and Photosensitizers
Thiadiazole derivatives have been explored for their photophysical and photochemical properties, making them potential candidates for use in photodynamic therapy (PDT). The high singlet oxygen quantum yield and appropriate photodegradation quantum yield are essential characteristics for Type II photosensitizers, which are used in the treatment of cancer through PDT (Pişkin et al., 2020).
Optoelectronic Properties
Thiazole-based polythiophenes have been synthesized, demonstrating the potential of thiadiazole derivatives in the development of conducting polymers with applications in optoelectronics. Such materials can be used in electronic devices, including sensors, transistors, and photovoltaic cells (Camurlu & Guven, 2015).
Mechanism of Action
The exact mechanism of action for 2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide remains unclear. Its potential as an anticonvulsant agent suggests an influence on neuronal activity, possibly through modulation of ion channels or neurotransmitter systems .
Properties
IUPAC Name |
2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2S3/c1-3-7-25-15-19-17-13(27-15)16-12(23)9-26-14-18-20-21-22(14)10-5-4-6-11(8-10)24-2/h4-6,8H,3,7,9H2,1-2H3,(H,16,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWJDTSTCDYOEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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